![molecular formula C14H15N5O2 B2411784 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034550-14-4](/img/structure/B2411784.png)
1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
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Description
The compound “1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a pyrrole, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Polycyclic Systems and Predicted Biological Activity
Research into polycyclic systems containing the 1,2,4-oxadiazole ring has led to the synthesis of novel compounds with predicted biological activities. For instance, Kharchenko et al. (2008) synthesized 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. The structures of these novel compounds were confirmed using various spectroscopic methods, and their biological activity was predicted, highlighting their potential in medicinal chemistry applications Kharchenko et al., 2008.
DNA Binding and Gene Expression Control
Compounds containing pyrrole and oxadiazole units have been investigated for their ability to bind DNA and control gene expression. Chavda et al. (2010) studied polyamides containing N-methylimidazole and N-methylpyrrole, demonstrating their ability to form stacked dimers that target specific DNA sequences, potentially regulating gene expression and offering a pathway to treat diseases like cancer Chavda et al., 2010.
Antimycobacterial Activity
Compounds incorporating the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and -thiones, demonstrating activities that, in some cases, were significantly more potent than the standard treatment pyrazinamide Gezginci et al., 1998.
Cellular Permeability for Targeted Therapies
The cellular permeability of DNA-binding pyrrole-imidazole polyamides has been a focus of study, with implications for their use as targeted therapeutic agents. Liu and Kodadek (2009) found that the linker used in these polyamides significantly affects their ability to permeate cells, indicating the importance of structural considerations in the development of effective gene-targeting drugs Liu & Kodadek, 2009.
Synthesis and PET Imaging Applications
The synthesis of compounds for Positron Emission Tomography (PET) imaging has also utilized the pyrazole and pyrimidine cores, indicative of the versatility and applicability of these chemical families in developing diagnostic tools. Wang et al. (2018) synthesized a compound aimed at imaging the IRAK4 enzyme in neuroinflammation, showcasing the potential of these heterocycles in biomedical imaging applications Wang et al., 2018.
properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(20)11-6-4-8-19(11)2/h3-8H,9H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXBFQDMWTVENY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide |
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